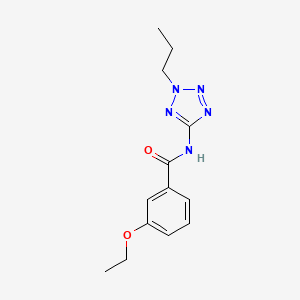
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine
描述
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine, also known as M4Q, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. M4Q is a quinoline derivative that possesses a methoxyphenyl group at the N-position and a methyl group at the 4-position.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, this compound may lead to changes in gene expression that could have therapeutic benefits. This compound has also been shown to inhibit the growth of cancer cells, possibly through the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and protect neurons from oxidative stress and apoptosis. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. In vivo studies have demonstrated that this compound can reduce tumor growth in animal models, suggesting its potential as a cancer therapeutic.
实验室实验的优点和局限性
One advantage of N-(4-methoxyphenyl)-4-methyl-2-quinolinamine is its ability to selectively inhibit HDACs, which could lead to changes in gene expression and potential therapeutic benefits. This compound has also been shown to have low toxicity in animal models, suggesting its potential as a safe and effective therapeutic. However, one limitation of this compound is its poor solubility in aqueous solutions, which could limit its use in certain experiments.
未来方向
There are several future directions for N-(4-methoxyphenyl)-4-methyl-2-quinolinamine research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the exploration of this compound as a potential therapeutic for other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits.
合成方法
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine can be synthesized through a variety of methods, including the Pictet-Spengler reaction, Suzuki coupling reaction, and Buchwald-Hartwig amination reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde to form a tetrahydroquinoline intermediate, which is then oxidized to form the final quinoline product. The Suzuki coupling reaction and Buchwald-Hartwig amination reaction involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
科学研究应用
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been studied for its role as a histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression and potential therapeutic benefits. In neuroscience, this compound has been explored for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-11-17(19-16-6-4-3-5-15(12)16)18-13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQXICZOJACACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355657 | |
| Record name | N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
67837-41-6 | |
| Record name | N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)

![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5803099.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)

![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)
